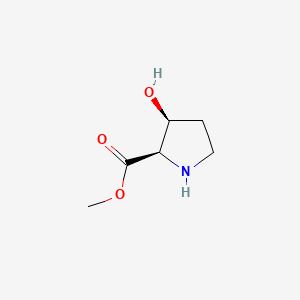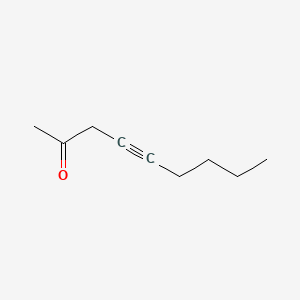
(3S,6S)-3,6-dimethylpiperazine-2,5-dithione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S,6S)-3,6-dimethylpiperazine-2,5-dithione is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. It is a cyclic organic compound with a molecular formula of C6H10N2S2. It is also known as "thiomorpholine-3,6-dithione" and "thiomorpholine-3,6-dithiol."
Mechanism Of Action
The mechanism of action of (3S,6S)-3,6-dimethylpiperazine-2,5-dithione is not fully understood. However, it has been found to inhibit the production of reactive oxygen species (ROS) and to scavenge free radicals. It also inhibits the activation of nuclear factor-kappa B (NF-κB), which is a transcription factor that plays a key role in the regulation of inflammation and immune response.
Biochemical And Physiological Effects
(3S,6S)-3,6-dimethylpiperazine-2,5-dithione has been found to exhibit various biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, which are involved in the pathogenesis of many diseases. It also exhibits neuroprotective effects and has been found to improve cognitive function in animal models of Alzheimer's disease.
Advantages And Limitations For Lab Experiments
One of the advantages of (3S,6S)-3,6-dimethylpiperazine-2,5-dithione is its low toxicity. It has been found to be relatively safe and well-tolerated in animal studies. However, one of the limitations of using (3S,6S)-3,6-dimethylpiperazine-2,5-dithione in lab experiments is its low solubility in water, which can affect its bioavailability and pharmacokinetics.
Future Directions
There are several future directions for the study of (3S,6S)-3,6-dimethylpiperazine-2,5-dithione. One direction is to investigate its potential as a therapeutic agent for the treatment of various diseases. Another direction is to study its mechanism of action in more detail to gain a better understanding of its biochemical and physiological effects. Additionally, the development of new synthesis methods and formulations of (3S,6S)-3,6-dimethylpiperazine-2,5-dithione could improve its pharmacokinetics and bioavailability, making it a more effective therapeutic agent.
Conclusion
In conclusion, (3S,6S)-3,6-dimethylpiperazine-2,5-dithione is a promising chemical compound that has potential therapeutic applications due to its antioxidant and anti-inflammatory properties. It has been found to exhibit various biochemical and physiological effects and has low toxicity. Future research on (3S,6S)-3,6-dimethylpiperazine-2,5-dithione could lead to the development of new therapies for the treatment of various diseases.
Synthesis Methods
The synthesis of (3S,6S)-3,6-dimethylpiperazine-2,5-dithione can be achieved through several methods. One of the most common methods is the reaction of thiomorpholine and carbon disulfide in the presence of a base. The reaction results in the formation of (3S,6S)-3,6-dimethylpiperazine-2,5-dithione as a white solid.
Scientific Research Applications
(3S,6S)-3,6-dimethylpiperazine-2,5-dithione has been studied for its potential therapeutic applications. It has been found to exhibit antioxidant and anti-inflammatory properties. These properties make it a potential candidate for the treatment of various diseases, including cancer, cardiovascular diseases, and neurodegenerative diseases.
properties
IUPAC Name |
(3S,6S)-3,6-dimethylpiperazine-2,5-dithione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2S2/c1-3-5(9)8-4(2)6(10)7-3/h3-4H,1-2H3,(H,7,10)(H,8,9)/t3-,4-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGYQNKLBFQZNNC-IMJSIDKUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=S)NC(C(=S)N1)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C(=S)N[C@H](C(=S)N1)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3S,6S)-3,6-Dimethylpiperazine-2,5-dithione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Methylbenzenesulfonic Acid 2-[(4-Hydroxyphenyl)phenylmethylene]hydrazide](/img/no-structure.png)








![Acetic acid;2-[2-[4-[(5,6-dichloro-1,3-benzothiazol-2-yl)diazenyl]-3-methylphenyl]ethylamino]ethanol](/img/structure/B569914.png)